molecular formula C17H16Cl2N4O2S B11998878 8-(4-Chloro-benzylsulfanyl)-7-((Z)-3-chloro-but-2-enyl)-3-methyl-3,7-dihydro-purine-2,6-dione

8-(4-Chloro-benzylsulfanyl)-7-((Z)-3-chloro-but-2-enyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11998878
M. Wt: 411.3 g/mol
InChI Key: QDGMILPFMPOSQM-YFHOEESVSA-N
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Description

8-[(4-chlorobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-chlorobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 3-chloro-2-butenyl bromide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-[(4-chlorobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

8-[(4-chlorobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-chlorobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(4-chlorobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H16Cl2N4O2S

Molecular Weight

411.3 g/mol

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H16Cl2N4O2S/c1-10(18)7-8-23-13-14(22(2)16(25)21-15(13)24)20-17(23)26-9-11-3-5-12(19)6-4-11/h3-7H,8-9H2,1-2H3,(H,21,24,25)/b10-7-

InChI Key

QDGMILPFMPOSQM-YFHOEESVSA-N

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C)/Cl

Canonical SMILES

CC(=CCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C)Cl

Origin of Product

United States

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